Cas no 828926-06-3 ((R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride)

(R)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is a chiral amine derivative with a tetrahydronaphthalene core, serving as a valuable intermediate in pharmaceutical and fine chemical synthesis. Its rigid, partially saturated aromatic structure enhances stereochemical control in asymmetric reactions, making it useful for the development of bioactive compounds. The hydrochloride salt form improves stability and solubility, facilitating handling and purification. The nitrile group offers versatile reactivity for further functionalization, while the amine functionality allows for derivatization into amides, sulfonamides, or other nitrogen-containing motifs. This compound is particularly relevant in medicinal chemistry for the design of CNS-targeting molecules due to its structural similarity to neurotransmitter scaffolds.
(R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride structure
828926-06-3 structure
Product name:(R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride
CAS No:828926-06-3
MF:C11H12N2
MW:172.226382255554
CID:680703
PubChem ID:69079304

(R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenecarbonitrile, 5-amino-5,6,7,8-tetrahydro-, (5R)-
    • (R)-5-AMINO-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBONITRILE
    • (R)-5-AMINO-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBONITRILEHCL
    • 5(R)-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
    • 828926-06-3
    • AKOS017344545
    • IGJCZZMPAPFDGB-LLVKDONJSA-N
    • (5R)-5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
    • starbld0015788
    • DTXSID40739741
    • SCHEMBL4526621
    • DB-290190
    • (R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride
    • Inchi: 1S/C11H12N2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6,11H,1-3,13H2/t11-/m1/s1
    • InChI Key: IGJCZZMPAPFDGB-LLVKDONJSA-N
    • SMILES: N[C@H]1C2C=CC(C#N)=CC=2CCC1

Computed Properties

  • Exact Mass: 172.100048391g/mol
  • Monoisotopic Mass: 172.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8Ų
  • XLogP3: 1.3

Experimental Properties

  • PSA: 49.81000
  • LogP: 2.59468

(R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
R111188-2.5mg
(R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride
828926-06-3
2.5mg
$ 50.00 2022-06-03
TRC
R111188-25mg
(R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride
828926-06-3
25mg
$ 275.00 2022-06-03
TRC
R111188-5mg
(R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride
828926-06-3
5mg
$ 70.00 2022-06-03

(R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride Related Literature

Additional information on (R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride

(R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride

The compound (R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride with CAS No 828926-06-3 is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is notable for its unique structural features and potential applications in drug development. The molecule consists of a naphthalene derivative with a tetrahydro ring system, an amino group at position 5, and a cyano group at position 2. The hydrochloride salt form suggests its use in acidic conditions or as a stable crystalline form for various applications.

Recent studies have highlighted the importance of (R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride in the synthesis of bioactive molecules. Researchers have explored its role as an intermediate in the construction of complex natural product analogs and potential therapeutic agents. The tetrahydro ring system provides a rigid framework that can be further functionalized to enhance bioavailability and target specificity. For instance, modifications to the amino group have been shown to improve the compound's ability to interact with specific biological targets.

The synthesis of (R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the formation of the naphthalene ring system through cyclization reactions and the selective introduction of functional groups using enantioselective catalysts. The stereochemistry at position 5 is critical for the compound's activity and is typically controlled using chiral auxiliary reagents or asymmetric induction methods.

From an application standpoint, (R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride has shown promise in the development of novel anti-inflammatory agents. Preclinical studies have demonstrated its ability to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory cascade. This makes it a potential candidate for treating conditions such as arthritis and other inflammatory diseases.

In addition to its therapeutic applications, this compound has also been utilized in materials science for the development of advanced polymers and coatings. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices. Researchers have explored its use as a building block for constructing conjugated polymer systems with tailored electronic properties.

The discovery and characterization of (R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride have been made possible by advancements in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These tools allow for precise determination of the compound's structure and purity. Furthermore, computational chemistry methods have been employed to predict its stability under various conditions and to optimize its synthesis pathway.

Looking ahead, ongoing research aims to further elucidate the biological mechanisms underlying the activity of (R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical settings. The compound's versatility as both a synthetic intermediate and a potential therapeutic agent underscores its importance in contemporary chemical research.

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